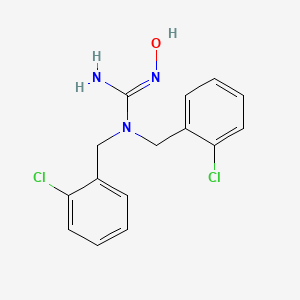
N,N-bis(2-chlorobenzyl)-N''-hydroxyguanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-bis(2-chlorobenzyl)-N’'-hydroxyguanidine: is a chemical compound known for its unique structure and potential applications in various fields. This compound features two 2-chlorobenzyl groups attached to a hydroxyguanidine core, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(2-chlorobenzyl)-N’'-hydroxyguanidine typically involves the reaction of 2-chlorobenzylamine with cyanamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium, to facilitate the formation of the desired product. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of N,N-bis(2-chlorobenzyl)-N’'-hydroxyguanidine may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as column chromatography, ensures the high purity of the final product.
化学反应分析
Types of Reactions: N,N-bis(2-chlorobenzyl)-N’'-hydroxyguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles, such as amines or thiols, to form substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve mild temperatures and aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted at low temperatures in inert atmospheres.
Substitution: Amines, thiols; reactions often require the presence of a base and are carried out at room temperature or slightly elevated temperatures.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted products with new functional groups replacing the original ones.
科学研究应用
Chemistry: N,N-bis(2-chlorobenzyl)-N’'-hydroxyguanidine is used as a building block in the synthesis of complex organic molecules and coordination polymers. Its unique structure allows for the formation of metal-organic frameworks (MOFs) and other coordination compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or a ligand for receptor binding studies. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine: N,N-bis(2-chlorobenzyl)-N’'-hydroxyguanidine is investigated for its potential therapeutic applications, including its use as an antimicrobial or anticancer agent. Its unique chemical properties may allow it to target specific biological pathways involved in disease processes.
Industry: In industrial applications, this compound is used in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various chemical processes and product formulations.
作用机制
The mechanism of action of N,N-bis(2-chlorobenzyl)-N’'-hydroxyguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
相似化合物的比较
- N,N-bis(2-chlorobenzyl)amine
- N,N-bis(2-chlorobenzyl)cyanamide
- N,N-bis(2-chlorobenzyl)-N’'-(dichloroacetyl)phosphoric triamide
Comparison: N,N-bis(2-chlorobenzyl)-N’‘-hydroxyguanidine is unique due to the presence of the hydroxyguanidine group, which imparts distinct chemical and biological properties. Compared to N,N-bis(2-chlorobenzyl)amine, the hydroxyguanidine group enhances its reactivity and potential for forming hydrogen bonds. N,N-bis(2-chlorobenzyl)cyanamide and N,N-bis(2-chlorobenzyl)-N’'-(dichloroacetyl)phosphoric triamide have different functional groups, leading to variations in their chemical behavior and applications.
属性
IUPAC Name |
1,1-bis[(2-chlorophenyl)methyl]-2-hydroxyguanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O/c16-13-7-3-1-5-11(13)9-20(15(18)19-21)10-12-6-2-4-8-14(12)17/h1-8,21H,9-10H2,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXJVYMNCUXMDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC2=CC=CC=C2Cl)C(=NO)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CN(CC2=CC=CC=C2Cl)/C(=N/O)/N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
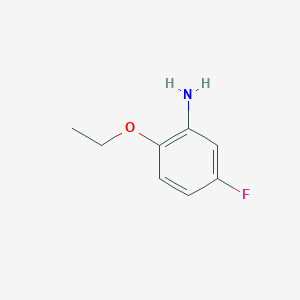
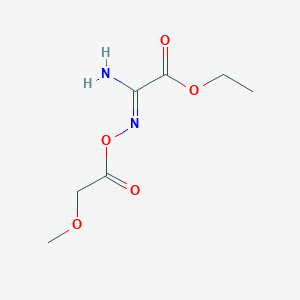
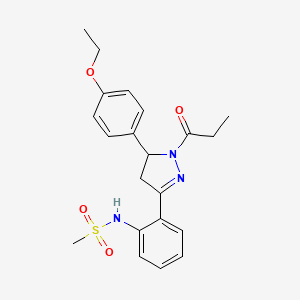
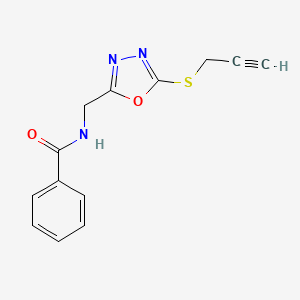
![2-{[1,1'-biphenyl]-4-yl}-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]acetamide](/img/structure/B2843023.png)
![4-benzyl-N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2843024.png)
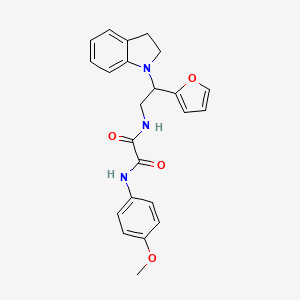
![N-Ethyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2843029.png)
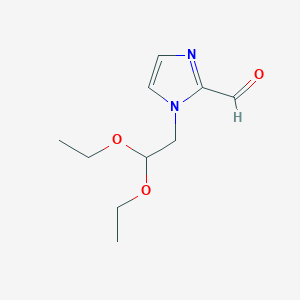
![2-({5-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(piperidin-1-yl)ethanone](/img/structure/B2843032.png)
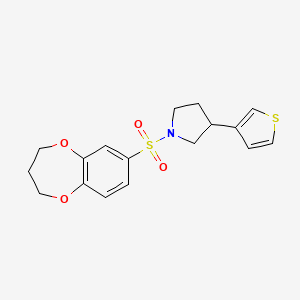
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)methanesulfonamide](/img/structure/B2843035.png)
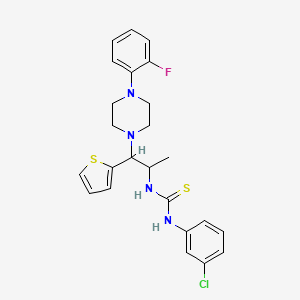
![2-Hydroxy-2-methyl-3-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]propanoic acid](/img/structure/B2843041.png)
